molecular formula C11H18N2S B1581452 1-Adamantylthiourea CAS No. 25444-82-0

1-Adamantylthiourea

Cat. No.: B1581452
CAS No.: 25444-82-0
M. Wt: 210.34 g/mol
InChI Key: LRWQENBAFMBIJR-UHFFFAOYSA-N
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Description

1-Adamantylthiourea is an organosulfur compound with the molecular formula C₁₁H₁₈N₂S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an adamantyl group.

Mechanism of Action

Target of Action

1-Adamantylthiourea is a type of thiourea compound . Thioureas are known to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This suggests that the primary target of this compound could be the thyroid peroxidase enzyme.

Mode of Action

Thioureas, including this compound, are actively concentrated by the thyroid gland against a concentration gradient . They inhibit thyroid hormone synthesis by interfering with the iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine . This interaction results in a decrease in the production of thyroid hormones.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, this compound disrupts the production of thyroxine and triiodothyronine. These hormones play crucial roles in growth, development, and metabolism. Therefore, the inhibition of their synthesis can have significant downstream effects on these biological processes.

Pharmacokinetics

It is known that thioureas are actively concentrated by the thyroid gland This suggests that this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of thyroid hormone synthesis . This can lead to a decrease in the metabolic rate, as thyroid hormones play a key role in regulating metabolism. At the cellular level, the reduction in thyroid hormone levels can affect various processes, including protein synthesis, enzymatic activity, and mitochondrial function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound and its interaction with its target Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and alter its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantylthiourea can be synthesized through several methods. One common approach involves the reaction of 1-aminoadamantane with carbon disulfide (CS₂) and sodium hydroxide (NaOH) to form 1-adamantyl isothiocyanate, which is then reacted with ammonia or an amine to yield this compound . Another method involves the reaction of 1-aminoadamantane with thiophosgene and calcium carbonate (CaCO₃) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Adamantylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Adamantylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.

    Biology: It exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: It has shown promise in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the production of polymers, adhesives, and flame retardants.

Comparison with Similar Compounds

1-Adamantylthiourea can be compared with other thiourea derivatives, such as:

    1-Phenylthiourea: Similar in structure but with a phenyl group instead of an adamantyl group.

    1-Benzylthiourea: Contains a benzyl group instead of an adamantyl group.

    1-Cyclohexylthiourea: Contains a cyclohexyl group instead of an adamantyl group.

Uniqueness

This compound is unique due to the presence of the adamantyl group, which imparts rigidity and bulkiness to the molecule. This structural feature enhances its stability and makes it a valuable compound in various applications .

Properties

IUPAC Name

1-adamantylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWQENBAFMBIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355311
Record name 1-Adamantylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25444-82-0
Record name 25444-82-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Adamantylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(adamantan-1-yl)thiourea
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Synthesis routes and methods

Procedure details

A mixture of 1-adamantyl isothiocyanate (4.83 g, 25.0 mmol, Aldrich) and ammonia (0.5 M solution in 1,4-dioxane, 100 mL, 50 mmol) was stirred at ambient temperature for 48 h. The solvents were removed in vacuo to give the title compound as a white solid. MS m/z: 211.1 (M+H)+.
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-adamantylthiourea derivatives influence their antiviral activity against the influenza A virus?

A1: The research paper focuses on a series of nine 3-substituted this compound derivatives. While the exact mechanism of action isn't fully detailed in this study, the authors highlight that modifications at the 3-position of the this compound scaffold significantly impact antiviral activity. [] Specifically, they observed a range of protective dose 50 (PD50) values, indicating varying levels of efficacy against the influenza A2/Asian/J305 virus in vivo. Notably, one compound (compound 7) demonstrated antiviral activity comparable to amantadine, a known influenza antiviral drug. This suggests that specific structural features within this class of compounds are crucial for interacting with viral targets and interfering with viral replication. Further research is needed to elucidate the precise mechanism of action and identify the specific viral targets of these compounds.

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